molecular formula C22H28N2O B4878818 N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide

N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide

Cat. No. B4878818
M. Wt: 336.5 g/mol
InChI Key: OBNOJAFGPUBBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide, also known as DPBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPBA belongs to the class of compounds known as benzamides, which have been shown to have a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In We will also list future directions for research on this compound.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide is not fully understood, but it is believed to involve the binding of the compound to specific receptors or targets in cells. In the case of its use as a zinc probe, N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide is thought to bind to zinc ions and undergo a conformational change that results in fluorescence. In the case of its potential as an anticancer agent, N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide has been shown to induce apoptosis in cancer cells, possibly through the inhibition of specific enzymes or signaling pathways.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In the case of its use as a zinc probe, N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide has been shown to be non-toxic and highly specific for zinc ions, making it a valuable tool for studying the role of zinc in biological systems. In the case of its potential as an anticancer agent, N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide has been shown to have cytotoxic effects on cancer cells, with minimal toxicity to normal cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide in lab experiments include its high selectivity and sensitivity for zinc ions, its potential as an anticancer agent, and its non-toxicity in certain applications. However, limitations include the need for high purity N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide, the potential for off-target effects in certain applications, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide. One area of interest is the development of new applications for N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide as a fluorescent probe, such as for the detection of other metal ions or for imaging in vivo. Another area of interest is the optimization of N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide as an anticancer agent, such as through the development of prodrugs or combination therapies. Further research is also needed to fully understand the mechanism of action of N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide and its potential off-target effects.

Scientific Research Applications

N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a fluorescent probe for the detection of zinc ions in biological systems. N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide has been shown to have high selectivity and sensitivity for zinc ions, making it a valuable tool for studying the role of zinc in biological processes. In addition to its use as a zinc probe, N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies.

properties

IUPAC Name

N-(2,6-diethylphenyl)-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-3-17-9-8-10-18(4-2)21(17)23-22(25)19-11-13-20(14-12-19)24-15-6-5-7-16-24/h8-14H,3-7,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNOJAFGPUBBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-diethylphenyl)-4-(piperidin-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-diethylphenyl)-4-(1-piperidinyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.